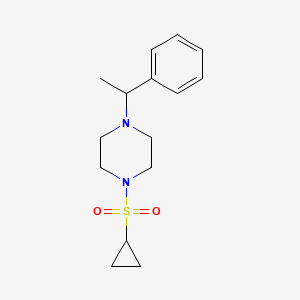
1-(5-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane is a chemical compound that has garnered interest in various fields of scientific research. This compound features a bromopyridine moiety attached to a diazepane ring, which is further substituted with a cyclopropanesulfonyl group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a diazepane derivative. The final step involves the introduction of the cyclopropanesulfonyl group through a sulfonylation reaction. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques like chromatography and crystallization is also common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the bromopyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
1-(5-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the diazepane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Bromopyridin-2-yl)cyclopropanecarboxamide
- Methyl 1-(5-bromopyridin-2-yl)cyclopropanecarboxylate
- (1-(5-Bromopyridin-2-yl)cyclopropyl)methanol
Uniqueness
1-(5-Bromopyridin-2-yl)-4-(cyclopropanesulfonyl)-1,4-diazepane is unique due to its combination of a bromopyridine moiety with a diazepane ring and a cyclopropanesulfonyl group. This structural arrangement imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Formule moléculaire |
C13H18BrN3O2S |
|---|---|
Poids moléculaire |
360.27 g/mol |
Nom IUPAC |
1-(5-bromopyridin-2-yl)-4-cyclopropylsulfonyl-1,4-diazepane |
InChI |
InChI=1S/C13H18BrN3O2S/c14-11-2-5-13(15-10-11)16-6-1-7-17(9-8-16)20(18,19)12-3-4-12/h2,5,10,12H,1,3-4,6-9H2 |
Clé InChI |
FQBQFYZVYYJRQD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-3-fluoropyrrolidine-3-carboxamide](/img/structure/B15115523.png)
![2-({1-[(3-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B15115529.png)
![1-(2-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B15115532.png)
![4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15115539.png)
![5-Fluoro-2,4-dimethyl-6-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B15115546.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15115552.png)
![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B15115554.png)
![3-(2-Methoxyethyl)-1-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B15115565.png)
![4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine](/img/structure/B15115568.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B15115575.png)

![3-(2-Methoxyethyl)-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B15115587.png)
![1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15115591.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15115592.png)
